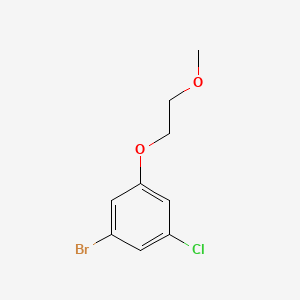
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene” is a chemical compound with the CAS Number: 1345471-20-6. It has a molecular weight of 265.53 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene” can be represented by the formula C9H10BrClO2 . The InChI Code for this compound is 1S/C9H10BrClO2/c1-12-2-3-13-9-5-7 (10)4-8 (11)6-9/h4-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 265.53 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
Halogenation in Synthetic Chemistry
- Ring Halogenation: Utilized in ring halogenation techniques for polyalkylbenzenes, demonstrating its potential in synthesizing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Pharmaceutical Intermediates
- Key Intermediate in Therapeutics: Serves as a crucial intermediate in the manufacture of therapeutic SGLT2 inhibitors for diabetes therapy, showcasing its importance in pharmaceutical synthesis (Zhang et al., 2022).
Protective Group in Organic Synthesis
- Steric Protection Group: Employed as a sterically hindered bromobenzene to stabilize low-coordinate phosphorus compounds, indicating its role in developing protective groups in organic synthesis (Yoshifuji, Kamijo & Toyota, 1993).
Natural Product Synthesis
- Natural Product Synthesis: Used in the total synthesis of biologically active natural products, exemplifying its application in the field of natural product chemistry (Akbaba et al., 2010).
Isoindole Synthesis
- Isoindole Synthesis: Plays a role in the two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, underlining its utility in the synthesis of complex organic molecules (Kuroda & Kobayashi, 2015).
Molecular Antagonist Synthesis
- Antagonist Synthesis: Involved in the synthesis of non-peptide small molecular antagonists, demonstrating its application in the development of molecular antagonists for therapeutic uses (Bi, 2015).
Inclusion Compounds
- Cyclocondensation: Used in the catalytic cyclocondensation process for creating pillar[5]arenes and their acetonitrile inclusion compounds, highlighting its role in the synthesis of complex cyclic structures (Kou et al., 2010).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
1-bromo-3-chloro-5-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOBSOUCNKTKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718410 |
Source


|
| Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
CAS RN |
1345471-20-6 |
Source


|
| Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

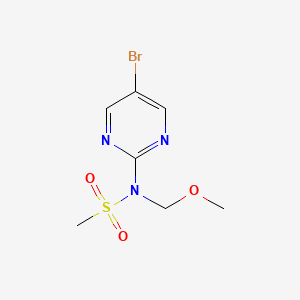
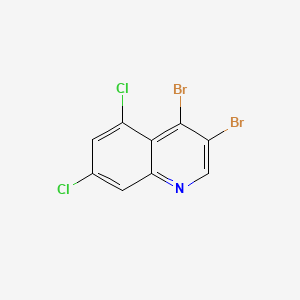
![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)

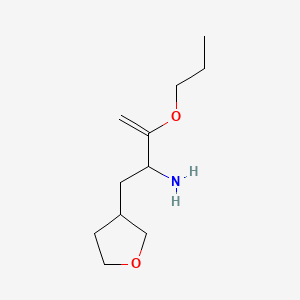
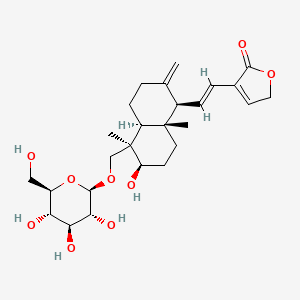
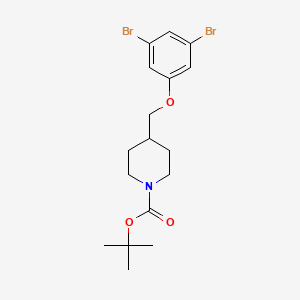
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
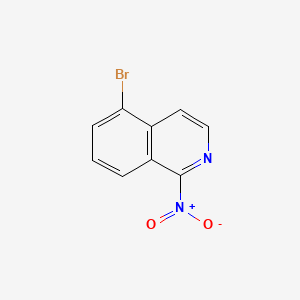
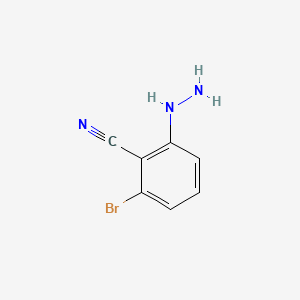
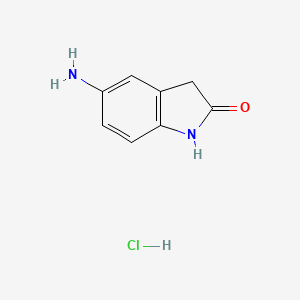
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)
